molecular formula C15H13ClFNO3 B5757399 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide

3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide

Cat. No. B5757399
M. Wt: 309.72 g/mol
InChI Key: YTZULKDPNFQOSS-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenylamides and has been shown to possess neuroprotective properties.

Mechanism of Action

3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is activated in response to various stressors such as oxidative stress, inflammation, and protein misfolding. The activation of this pathway leads to the phosphorylation of c-Jun, which in turn induces the expression of pro-apoptotic genes. 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide inhibits the activation of the JNK pathway by binding to the ATP-binding site of JNK3, which is a specific isoform of JNK that is predominantly expressed in neurons.
Biochemical and Physiological Effects:
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. The compound has also been shown to reduce inflammation and oxidative stress in the brain. 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has been reported to have a half-life of around 3 hours in rats and is rapidly metabolized to its active metabolite, CEP-11004.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide in lab experiments is its well-established mechanism of action. The compound has been extensively studied and its neuroprotective properties have been demonstrated in various animal models of neurological disorders. However, one of the limitations of using 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to develop more potent and selective JNK inhibitors based on the structure of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide. Additionally, the pharmacokinetics and toxicity of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide need to be further studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound possesses neuroprotective properties by inhibiting the activation of the JNK pathway, which is involved in the induction of neuronal apoptosis. 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. The compound has several advantages for lab experiments, including its well-established mechanism of action, but also has limitations such as its low solubility in water. There are several future directions for the study of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide, including investigating its potential therapeutic applications in other neurological disorders and developing more potent and selective JNK inhibitors.

Synthesis Methods

The synthesis of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide involves the reaction of 3-chloro-4,5-dimethoxybenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to possess neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the induction of neuronal apoptosis. 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has also been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease.

properties

IUPAC Name

3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-13-8-9(7-12(16)14(13)21-2)15(19)18-11-5-3-10(17)4-6-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZULKDPNFQOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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